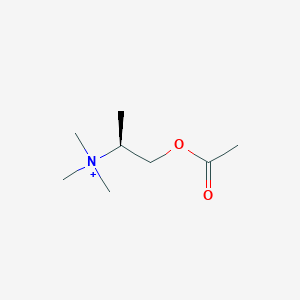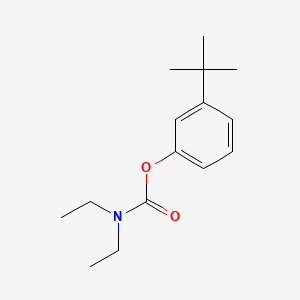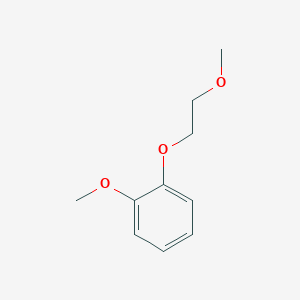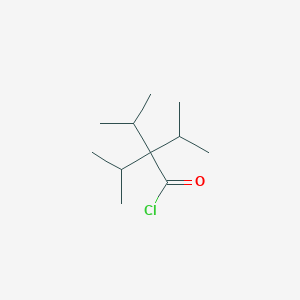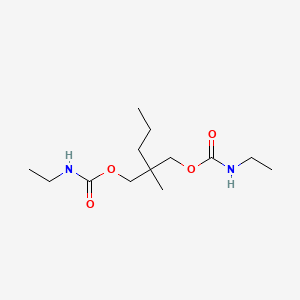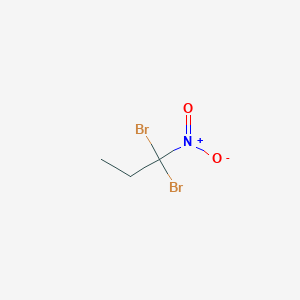![molecular formula C9H12NO4P B14691353 [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid CAS No. 33475-95-5](/img/structure/B14691353.png)
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid is an organic compound with the molecular formula C₉H₁₂NO₄P It is characterized by the presence of a phosphonic acid group attached to a pyridine ring via a vinyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid typically involves the reaction of a suitable pyridine derivative with a phosphonic acid precursor. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-4,6-dimethyl-3-pyridinyl derivatives.
Reduction: Formation of 2-(5-hydroxy-4,6-dimethyl-3-pyridinyl)ethylphosphonic acid.
Substitution: Formation of 2-(5-chloro-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid.
Applications De Recherche Scientifique
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)ethylphosphonic acid
- 2-(5-Chloro-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid
- 2-(5-Methoxy-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid
Uniqueness
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid is unique due to its specific combination of a hydroxyl group and a vinyl linkage to the phosphonic acid group. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
33475-95-5 |
|---|---|
Formule moléculaire |
C9H12NO4P |
Poids moléculaire |
229.17 g/mol |
Nom IUPAC |
[(E)-2-(5-hydroxy-4,6-dimethylpyridin-3-yl)ethenyl]phosphonic acid |
InChI |
InChI=1S/C9H12NO4P/c1-6-8(3-4-15(12,13)14)5-10-7(2)9(6)11/h3-5,11H,1-2H3,(H2,12,13,14)/b4-3+ |
Clé InChI |
VNIQLTCQWLRQCU-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(C(=NC=C1/C=C/P(=O)(O)O)C)O |
SMILES canonique |
CC1=C(C(=NC=C1C=CP(=O)(O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
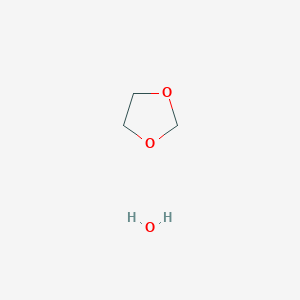

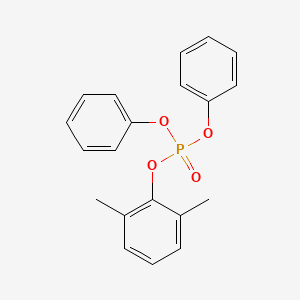

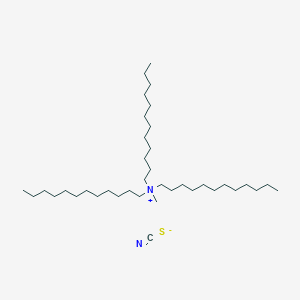
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
